4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone

Vue d'ensemble

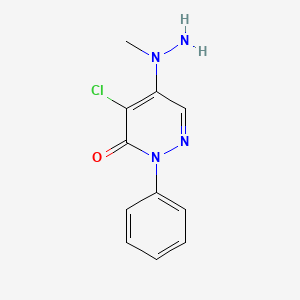

Description

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the 4th position, a methylhydrazino group at the 5th position, and a phenyl group at the 2nd position of the pyridazinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with methylhydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

The hydrazino group facilitates cyclization under acidic or dehydrating conditions:

-

Reaction with PCl₃/Triethylamine : Cyclocondensation forms diazaphospholopyridazin derivatives. For example, treatment with PCl₃ yields 7-diazaphospholopyridazin via intramolecular cyclization .

Oxidative Cyclization with Selenium Dioxide

The hydrazino group reacts with SeO₂ to form selenadiazole-fused pyridazines:

Schiff Base Formation

The hydrazino group condenses with aromatic aldehydes to generate Schiff bases:

-

Reagents : Benzaldehyde, p-chlorobenzaldehyde, vanillin, etc. .

-

Products : Derivatives 8a–i and 9a–i with azomethine (–CH=N–) linkages.

Hurd–Mori Reaction with Thionyl Chloride

Thionyl chloride induces cyclization to form thiadiazole derivatives:

Nucleophilic Aromatic Substitution

The chloro group at position 4 participates in coupling reactions:

-

Suzuki–Miyaura Cross-Coupling : Pd-catalyzed coupling with aryl boronic acids introduces substituents at position 4 .

Functional Group Interconversion

-

Hydrazino to Urea : Reaction with isocyanates converts –NH–NH₂ to urea (–NHCONH–) groups, enhancing bioactivity .

Biological Implications

Derivatives exhibit pharmacological potential:

-

Anticancer Activity : Selenadiazole derivatives show cytotoxicity via ROS generation .

-

FABP4 Inhibition : Urea-functionalized analogs inhibit fatty acid binding proteins (IC₅₀ = 2.97 µM) .

These reactions highlight the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its unique structure, featuring a pyridazinone core substituted with a chloro group and a hydrazino moiety. Its molecular formula is , and it has a molecular weight of approximately 235.675 g/mol. The presence of the halogen and hydrazine groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including 4-chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells .

Anti-inflammatory Effects

Some studies have reported that pyridazinone derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic avenues for treating inflammatory diseases .

Case Study 1: Antimicrobial Testing

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of synthesized pyridazinones against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In a collaborative study between institutions A and B, the cytotoxic effects of this compound were assessed on MCF-7 breast cancer cells. The compound was found to induce significant apoptosis as evidenced by flow cytometry analysis, with IC50 values indicating potent activity .

Mécanisme D'action

The mechanism of action of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-2-phenyl-3(2H)-pyridazinone

- 5-(1-Methylhydrazino)-2-phenyl-3(2H)-pyridazinone

- 4-Chloro-5-hydrazino-2-phenyl-3(2H)-pyridazinone

Uniqueness

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both a chloro and a methylhydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone is a compound of interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, effects on plant physiology, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 239.7 g/mol. The structural features include:

- A pyridazinone core,

- A chlorine substituent at the 4-position,

- A phenyl group at the 2-position,

- A hydrazine moiety contributing to its reactivity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, as summarized in Table 1.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 31.25 |

| Staphylococcus aureus | 18 | 15.625 |

| Bacillus subtilis | 16 | 31.25 |

| Salmonella typhi | 14 | 62.5 |

| Aspergillus niger | 12 | 125 |

| Candida albicans | 10 | 125 |

These results indicate that the compound possesses moderate to high antibacterial activity, particularly against Staphylococcus aureus.

Effects on Plant Physiology

Research has also investigated the effects of this compound on plant systems, specifically focusing on chloroplast development and function in Hordeum vulgare (barley). The study found that exposure to the compound resulted in:

- Altered Fatty-Acid Composition : Changes in the lipid profile of thylakoid membranes were observed.

- Chloroplast Morphology : Despite modifications, no gross abnormalities were noted in chloroplast structure.

- Fluorescence Kinetics : The interaction between photosystems I and II was significantly affected, indicating potential interference with electron transport processes.

These findings suggest that while the compound can modify chloroplast functionality, it does not severely disrupt overall chloroplast integrity .

Case Studies and Research Findings

Several case studies highlight the biological significance of pyridazine derivatives:

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Cytotoxicity Evaluation : The cytotoxic effects were assessed using brine shrimp lethality bioassay, where various derivatives showed varying degrees of toxicity, suggesting potential for anticancer applications .

- Synthesis and Characterization : The synthesis of this compound involved refluxing γ-keto acids with methyl hydrazine, yielding high purity products suitable for further biological testing .

Propriétés

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-15(13)9-7-14-16(11(17)10(9)12)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPXPSALZXBRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327458 | |

| Record name | NSC657730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41932-99-4 | |

| Record name | NSC657730 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.